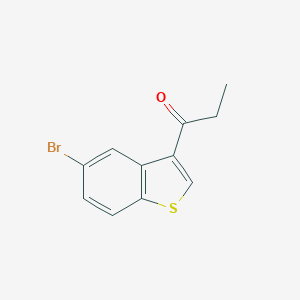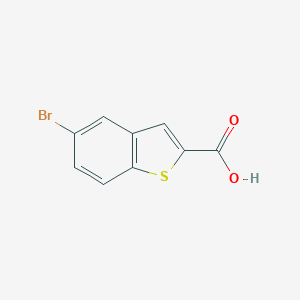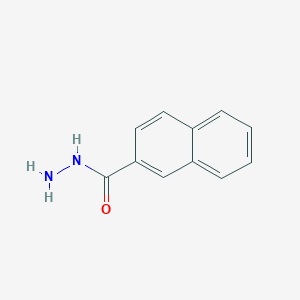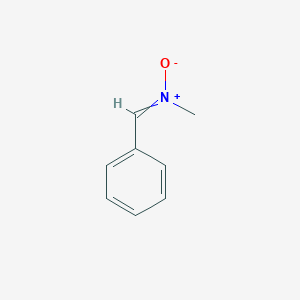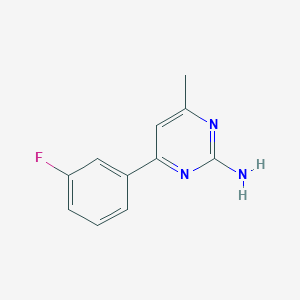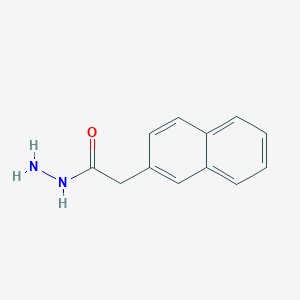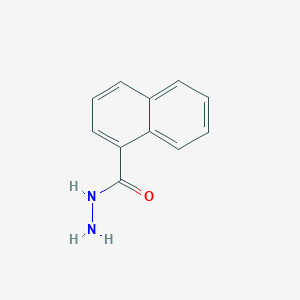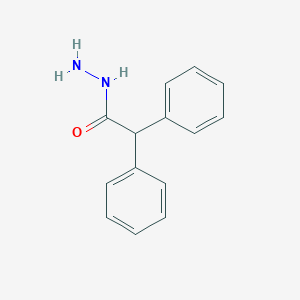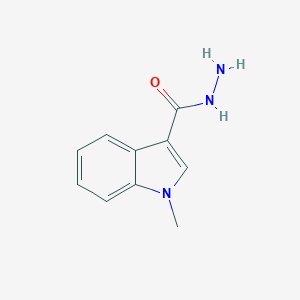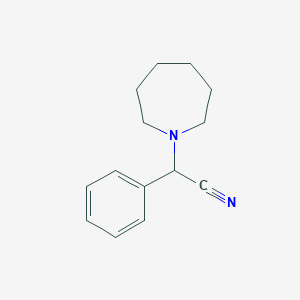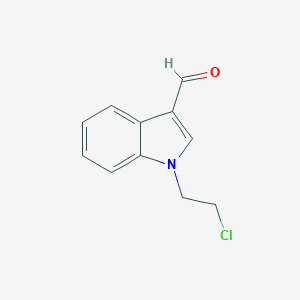
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential in various applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been shown to induce the generation of ROS in cells, which may contribute to its antitumor activity.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. It has also been shown to induce the generation of ROS in cells, which may contribute to its antitumor activity. Additionally, it has been used as a fluorescent probe for detecting ROS in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde in lab experiments is its potential in cancer research. It has been shown to exhibit antitumor activity against different types of cancer cells, making it a promising compound for developing new cancer treatments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to develop effective treatments.
Direcciones Futuras
There are several future directions for research on 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde. One direction is to further investigate its mechanism of action to better understand how it inhibits cancer cell growth and induces apoptosis. Another direction is to explore its potential in developing new cancer treatments. Additionally, it may be worthwhile to investigate its potential in other areas of research, such as detecting ROS in cells.
Métodos De Síntesis
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1H-indole-3-carbaldehyde with 2-chloroethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and yields 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde as the final product.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been shown to exhibit antitumor activity against different types of cancer cells. It has been studied for its potential in inhibiting cancer cell growth and inducing apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells.
Propiedades
Número CAS |
134785-54-9 |
|---|---|
Nombre del producto |
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde |
Fórmula molecular |
C11H10ClNO |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C11H10ClNO/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,5-6H2 |
Clave InChI |
VQFBVKGUSYODAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCl)C=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CCCl)C=O |
Sinónimos |
1-(2-chloro-ethyl)-1H-indole-3-carbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



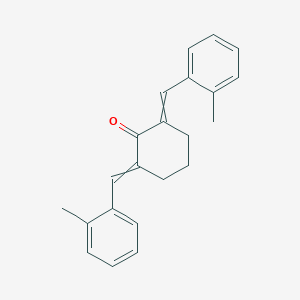


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
